molecular formula C10H7ClN2O3 B11869047 Methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B11869047
M. Wt: 238.63 g/mol
InChI Key: PVPBEHDVJWFOLJ-UHFFFAOYSA-N
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Description

Methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a chloro substituent and a methyl ester group. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization and chlorination steps . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl2) and sodium acetate (NaOAc) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and antiviral effects. The exact molecular targets and pathways may vary depending on the specific biological context and the nature of the substituents on the naphthyridine ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate include:

Uniqueness

This compound is unique due to its specific chloro and methyl ester substituents, which confer distinct chemical reactivity and biological properties.

Biological Activity

Methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (C₉H₆ClN₂O₃) is a compound that has attracted considerable attention due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a naphthyridine core with a methyl ester at the carboxylic acid position. Its molecular weight is approximately 238.63 g/mol. The compound's structure facilitates interactions with various biological targets, making it a candidate for drug development.

Antiviral Activity

Research indicates that this compound exhibits significant inhibitory effects against HIV integrase, an essential enzyme in the HIV replication cycle. Some derivatives of this compound have shown low nanomolar activity against HIV integrase, suggesting potential as an antiviral agent.

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Studies have demonstrated that it possesses notable efficacy against various pathogens. For instance, related compounds have been shown to inhibit bacterial growth with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound interferes with the enzymatic functions necessary for the replication of pathogens.
  • Disruption of Cellular Processes : It disrupts essential cellular processes in bacteria by inhibiting specific enzymes involved in cell wall synthesis and metabolism.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusKey Findings
Antiviral ActivityDemonstrated low nanomolar inhibition of HIV integrase.
Antimicrobial EvaluationMIC values ranged from 0.22 to 0.25 μg/mL against various pathogens.
Mechanisms of ActionIdentified inhibition of bacterial enzymes leading to cell disruption.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other naphthyridine derivatives, which also exhibit varying degrees of biological activity:

Compound NameStructure SimilarityKey Features
Ethyl 7-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate0.92Contains an amino group instead of chlorine
7-Amino-1,8-naphthyridin-2(8H)-one0.72Lacks the carbonyl at position 2
6-Chloro-1,8-naphthyridin-2(1H)-one0.66Chlorine substitution at position 6

This table illustrates how slight modifications can lead to different biological activities and properties.

Properties

IUPAC Name

methyl 7-chloro-2-oxo-1H-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c1-16-10(15)6-4-5-2-3-7(11)12-8(5)13-9(6)14/h2-4H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPBEHDVJWFOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(NC1=O)N=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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